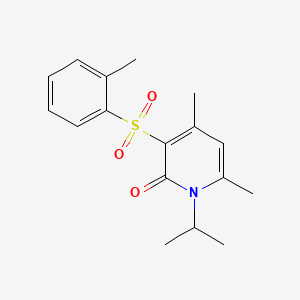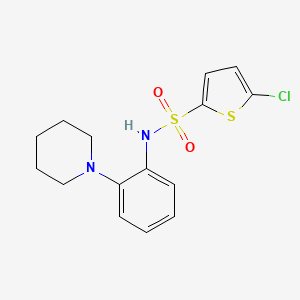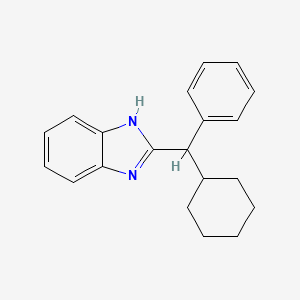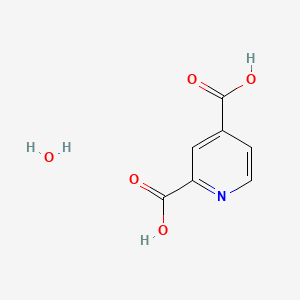![molecular formula C21H19IN2O B1663153 2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one CAS No. 5459-47-2](/img/structure/B1663153.png)
2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one, also known as MPEAF, is a fluorescent probe that has been widely used in scientific research. This compound is particularly useful in studying the interactions between proteins and small molecules in living cells.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of fluorene derivatives like 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one and their structural characterization, highlighting their potential in material science and organic chemistry (Podda et al., 2023).
Applications in Sensing and Detection
- Fluorene compounds used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating their utility in environmental and biological sensing (Han et al., 2020).
- Development of chemosensors for monitoring metal ion concentrations, applicable in biological and environmental analysis (Park et al., 2015).
Mechanofluorochromic Properties
- Investigation of fluorene derivatives as mechanofluorochromic materials, relevant in developing responsive materials for various applications (Kuimov et al., 2020).
Polymer Science
- Use of fluorene-based monomers in the synthesis of polyamides and polyimides, contributing to the field of advanced polymer materials (Yang & Lin, 1993).
Biochemical Applications
- The role of fluorene derivatives as protectants in biochemical syntheses, such as in the protection of hydroxy-groups in organic chemistry (Gioeli & Chattopadhyaya, 1982).
Photochromism and Colorimetric Sensing
- Investigation into photochromic fluorene derivatives for colorimetric sensing of biochemicals like cysteine and homocysteine, indicating their potential in diagnostic applications (Wang et al., 2016).
Propiedades
Número CAS |
5459-47-2 |
|---|---|
Fórmula molecular |
C21H19IN2O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-[methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one |
InChI |
InChI=1S/C21H18N2O/c1-23(13-11-15-6-4-5-12-22-15)16-9-10-18-17-7-2-3-8-19(17)21(24)20(18)14-16/h2-10,12,14H,11,13H2,1H3 |
Clave InChI |
SVDZPIVNFBEDFQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
SMILES canónico |
CN(CCC1=CC=CC=N1)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Sinónimos |
2-[N-Methyl-N-(2-pyridin-2-ylethyl)amino]fluoren-9-one; NSC-24048 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)

![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)


![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)

![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
